Cas no 160199-05-3 (2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine)

2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine is a heterocyclic compound featuring a fused benzo[4,5]thieno[3,2-d]pyrimidine core with chlorine substituents at the 2 and 4 positions. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The dichloro functionalization enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents. Its rigid, planar aromatic system also lends itself to applications in materials science, particularly in the development of organic semiconductors or fluorescent probes. The compound's stability and synthetic versatility make it a preferred choice for researchers exploring novel heterocyclic frameworks.
2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine structure
160199-05-3 structure
Product name:2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine
CAS No:160199-05-3
MF:C10H4Cl2N2S
MW:255.123158454895
MDL:MFCD13190347
CID:2358133
PubChem ID:57970085

2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2,4-dichlorobenzo[4,5]thieno[3,2-d]pyridine
    • 2,4-Dichloro-[1]benzothieno[3,2-d]pyrimidine
    • 2,4-dichloro-benzo[4,5]thieno[3,2-d]pyrimidine
    • 2,4-dichlorobenzo[4,5]thieno[3,2-d]pyrimidine
    • AB70245
    • OL10067
    • 2,4-dichloro-[1]benzothiolo[3,2-d]pyrimidine
    • MFCD13190347
    • CS-0112436
    • 160199-05-3
    • SCHEMBL2534139
    • BSWVSKQCYPFXJF-UHFFFAOYSA-N
    • 4,6-dichloro-8-thia-3,5-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),3,5,10,12-hexaene
    • SY261308
    • DB-111723
    • AKOS037648772
    • s12189
    • C10H4Cl2N2S
    • [1]Benzothieno[3,2-d]pyrimidine, 2,4-dichloro-
    • BS-15556
    • 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine
    • MDL: MFCD13190347
    • Inchi: 1S/C10H4Cl2N2S/c11-9-8-7(13-10(12)14-9)5-3-1-2-4-6(5)15-8/h1-4H
    • InChI Key: BSWVSKQCYPFXJF-UHFFFAOYSA-N
    • SMILES: ClC1C2=C(C3C=CC=CC=3S2)N=C(N=1)Cl

Computed Properties

  • Exact Mass: 253.9472247 g/mol
  • Monoisotopic Mass: 253.9472247 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54
  • XLogP3: 4.6
  • Molecular Weight: 255.12

Experimental Properties

  • Density: 1.619±0.06 g/cm3(Predicted)
  • Solubility: Insuluble (2.8E-3 g/L) (25 ºC),
  • pka: -0.76±0.40(Predicted)

2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM336725-25g
2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine
160199-05-3 95%+
25g
$456 2023-01-01
eNovation Chemicals LLC
D683157-50g
2,4-dichloro-benzo[4,5]thieno[3,2-d]pyrimidine
160199-05-3 95%
50g
$485 2024-05-24
Chemenu
CM336725-5g
2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine
160199-05-3 95%+
5g
$198 2021-06-16
Chemenu
CM336725-1g
2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine
160199-05-3 95%+
1g
$58 2021-06-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZW332-5g
2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine
160199-05-3 95%
5g
931.0CNY 2021-07-14
Chemenu
CM336725-250mg
2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine
160199-05-3 95%+
250mg
$27 2021-06-16
abcr
AB511945-1g
2,4-Dichloro-benzo[4,5]thieno[3,2-d]pyrimidine; .
160199-05-3
1g
€78.90 2024-08-02
abcr
AB511945-5g
2,4-Dichloro-benzo[4,5]thieno[3,2-d]pyrimidine; .
160199-05-3
5g
€114.70 2024-08-02
Ambeed
A991987-5g
2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine
160199-05-3 95%
5g
$39.0 2025-03-03
Aaron
AR001SG3-5g
[1]Benzothieno[3,2-d]pyrimidine, 2,4-dichloro-
160199-05-3 95%
5g
$13.00 2025-02-11

2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:160199-05-3)2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine
Order Number:A1134268
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:37
Price ($):180.0

Additional information on 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine

Recent Advances in the Study of 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine (CAS: 160199-05-3) in Chemical Biology and Pharmaceutical Research

2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine (CAS: 160199-05-3) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound belongs to the benzo[4,5]thieno[3,2-d]pyrimidine class, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of chlorine substituents at the 2 and 4 positions further enhances its reactivity and potential for selective interactions with biological targets. Recent studies have explored its synthesis, structural modifications, and pharmacological evaluations, making it a promising candidate for further investigation.

One of the key areas of research involving 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine is its role as a kinase inhibitor. Kinases are critical enzymes involved in signal transduction pathways, and their dysregulation is often associated with various diseases, including cancer. Recent studies have demonstrated that this compound exhibits potent inhibitory activity against specific kinases, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). These findings suggest its potential as a therapeutic agent for targeted cancer therapies. Structural-activity relationship (SAR) studies have further elucidated the importance of the chlorine substituents in enhancing binding affinity and selectivity.

In addition to its kinase inhibitory properties, 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine has also been investigated for its antimicrobial activity. A recent study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell wall synthesis, highlighting its potential as a novel antibiotic scaffold. Further optimization of the compound's structure could lead to improved efficacy and reduced toxicity.

The synthesis of 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine has also seen advancements in recent years. Traditional synthetic routes often involved multi-step processes with low yields, but recent developments in catalytic methods have streamlined its production. For instance, a palladium-catalyzed cross-coupling reaction has been employed to achieve higher yields and greater purity. These improvements are critical for scaling up production for preclinical and clinical studies. Additionally, computational modeling has been utilized to predict the compound's physicochemical properties and optimize its drug-like characteristics.

Despite its promising potential, challenges remain in the development of 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine as a therapeutic agent. Issues such as solubility, bioavailability, and off-target effects need to be addressed through further structural modifications and formulation strategies. Recent preclinical studies have explored the use of nanoparticle-based delivery systems to enhance the compound's pharmacokinetic profile. These innovations could pave the way for its successful translation into clinical trials.

In conclusion, 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine (CAS: 160199-05-3) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with recent advancements in synthesis and drug delivery, position it as a valuable candidate for further exploration. Future research should focus on optimizing its pharmacological properties and evaluating its efficacy in vivo to unlock its full therapeutic potential.

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